molecular formula C17H17N3O5 B2579251 N-(2,4-dinitrophenyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine CAS No. 866150-39-2

N-(2,4-dinitrophenyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine

Cat. No.: B2579251
CAS No.: 866150-39-2
M. Wt: 343.339
InChI Key: AEEKMLLCHFVOLI-UHFFFAOYSA-N
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Description

“N-(2,4-dinitrophenyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine” is a complex organic compound. It contains a 2,4-dinitrophenyl group, which is a common moiety in various chemical compounds and is known for its reactivity . The compound also includes a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Similar compounds have been analyzed using techniques such as UV-Visible spectroscopy, Fourier transform infrared spectroscopy, nuclear magnetic resonance, and elemental analysis .


Chemical Reactions Analysis

The 2,4-dinitrophenyl group is known for its reactivity and can undergo various chemical reactions. For instance, it can react with carbonyl-containing compounds to form yellow or orange derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Compounds with a 2,4-dinitrophenyl group often appear as yellowish-orange crystalline powders .

Scientific Research Applications

Organic Synthesis Applications

Dinitrophenyl derivatives are utilized in organic synthesis, enhancing the efficiency and scope of chemical reactions. The synthesis of O-(2,4-dinitrophenyl)hydroxylamine and its application in the synthesis of substituted N-benzoyliminopyridinium ylides is a prime example. This efficient two-step synthesis process underlines the compound's contribution to creating polysubstituted compounds, highlighting its role in facilitating diverse organic reactions (Legault & Charette, 2003).

Advancement in Heterocyclic Chemistry

The development of heterocyclic compounds, including benzofuro[2,3-b]pyridine and trifluoromethyl-α-carbolines, indicates the compound's significance in heterocyclic chemistry. The reaction of benzofuran-2-amine with various electrophiles to form these compounds showcases the versatility and potential of dinitrophenyl derivatives in synthesizing biologically and pharmacologically relevant structures (Iaroshenko et al., 2008).

Contribution to Nucleotide Synthesis

The role of 2,4-Dinitrophenol as a novel activating reagent in nucleotide synthesis via the phosphoramidite route exemplifies the compound's utility in biochemistry and molecular biology. The enhancement of reaction efficiency in forming P(III) esters without requiring additional activation demonstrates the compound's effectiveness in streamlining nucleotide synthesis processes (Dąbkowski, Tworowska, Michalski, & Cramer, 2000).

Crystallographic and Fluorescence Studies

Crystal structure analysis and fluorescence quenching studies offer insights into the compound's physical characteristics and interactions with other molecules. The crystal structure of trimethylammonium 5-(2,4-dinitrophenyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate and the examination of tryptophan fluorescence quenching in the presence of dinitrophenols contribute to understanding the compound's behavior in various chemical environments (Gunaseelan & Doraisamyraja, 2014; Huţanu & Pintilie, 2013).

Safety and Hazards

Compounds containing a 2,4-dinitrophenyl group can be hazardous. They should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Properties

IUPAC Name

N-(2,4-dinitrophenyl)-2,2,4-trimethyl-3H-1-benzofuran-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-10-4-6-14(16-12(10)9-17(2,3)25-16)18-13-7-5-11(19(21)22)8-15(13)20(23)24/h4-8,18H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEKMLLCHFVOLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(OC2=C(C=C1)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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